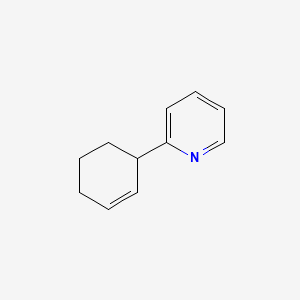

2-(2-Cyclohexenyl)pyridine

Overview

Description

2-(2-Cyclohexenyl)pyridine: is an organic compound with the molecular formula C11H13N . It is a heterocyclic compound featuring a pyridine ring substituted with a cyclohexenyl group at the second position. This compound is of interest due to its unique chemical structure and potential biological activity .

Mechanism of Action

Target of Action

Pyridine derivatives have been known to interact with various targets, such as c-met and vegfr-2, which are important for cancer therapies .

Mode of Action

For instance, a Rh-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids and phenyl pyridine-1(2H)-carboxylate can provide 3-substituted tetrahydropyridines .

Biochemical Pathways

For example, microbial metabolism of the pyridine ring has been observed in soil bacteria . Additionally, pyridine and its derivatives are known to be involved in the Suzuki–Miyaura coupling process .

Pharmacokinetics

The physical form of 2-(2-cyclohexenyl)pyridine is an amber liquid , which might influence its bioavailability.

Result of Action

For instance, some pyridine derivatives have shown anticancer activity .

Biochemical Analysis

Biochemical Properties

These interactions often involve the formation of hydrogen bonds and pi-stacking interactions with the aromatic ring of the pyridine .

Cellular Effects

The specific cellular effects of 2-(2-Cyclohexenyl)pyridine are not well-documented. Pyridine compounds have been found to have various effects on cells. For instance, some pyridine derivatives have shown antiproliferative effects against certain cell lines .

Molecular Mechanism

Pyridine compounds are known to interact with biomolecules through pi-stacking and hydrogen bonding . These interactions can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. A study on the synthesis of 2-pyridyl ketones, a class of compounds that includes this compound, showed that the reaction occurred at different temperatures presented lower 2-pyridyl ketone yields .

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of this compound in animal models. Animal models are commonly used in biomedical research to understand disease progression and test potential new treatments before human trials .

Metabolic Pathways

Pyridine metabolism is a well-studied area, with pyrimidine metabolism being a conserved pathway in all living organisms .

Subcellular Localization

The localization of proteins and other biomolecules within cells is a critical aspect of their function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyclohexenyl)pyridine can be achieved through various methods. One common approach involves the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures . Another method includes the use of cationic half-sandwich rare-earth catalysts for the C-H addition to olefins, which provides an efficient and atom-economical route to 2-alkylated pyridine derivatives .

Industrial Production Methods: the general principles of pyridine synthesis, such as condensation of carbonyl compounds or cycloaddition reactions, can be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Cyclohexenyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of partially or fully reduced pyridine derivatives.

Substitution: Formation of halogenated or alkylated pyridine derivatives.

Scientific Research Applications

2-(2-Cyclohexenyl)pyridine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Comparison with Similar Compounds

Pyridine: A basic six-membered aromatic heterocycle with a nitrogen atom.

2-Methylpyridine: A pyridine derivative with a methyl group at the second position.

2-Phenylpyridine: A pyridine derivative with a phenyl group at the second position.

Uniqueness: 2-(2-Cyclohexenyl)pyridine is unique due to the presence of the cyclohexenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name |

2-cyclohex-2-en-1-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h2,4-6,8-10H,1,3,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKSFVJLLSHTOTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B3023599.png)

![3-(Phenoxymethyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B3023603.png)

![8-Phenyl-4,9-dihydropyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B3023605.png)